![molecular formula C17H13Cl2N3O3 B14621761 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole CAS No. 58041-91-1](/img/structure/B14621761.png)
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
准备方法
The synthesis of 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The formation of an ether bond between the aromatic ring and the 2,4-dichlorophenyl group.
Imidazole Formation: The final step involves the formation of the imidazole ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid for nitration, halogens for substitution, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to its imidazole ring, which is known to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antifungal or antibacterial effects. The pathways involved often include the inhibition of ergosterol synthesis in fungi or the disruption of bacterial cell wall synthesis.
相似化合物的比较
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole can be compared to other imidazole-containing compounds, such as ketoconazole and sertaconazole. These compounds share similar antifungal properties but differ in their specific molecular structures and mechanisms of action. For example, sertaconazole contains a benzothiophene ring, which enhances its ability to form pores in fungal cell membranes .
Similar compounds include:
Ketoconazole: An antifungal agent with a similar imidazole ring structure.
Sertaconazole: Another antifungal agent with a unique benzothiophene ring.
Miconazole: An imidazole derivative used to treat fungal infections.
These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.
属性
CAS 编号 |
58041-91-1 |
|---|---|
分子式 |
C17H13Cl2N3O3 |
分子量 |
378.2 g/mol |
IUPAC 名称 |
1-[[4-[(2,4-dichlorophenyl)methoxy]-3-nitrophenyl]methyl]imidazole |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-14-3-2-13(15(19)8-14)10-25-17-4-1-12(7-16(17)22(23)24)9-21-6-5-20-11-21/h1-8,11H,9-10H2 |
InChI 键 |
MCBCLOGSXGDSCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)


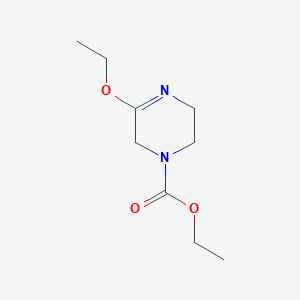
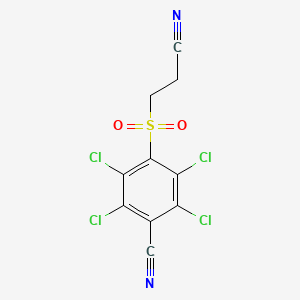
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
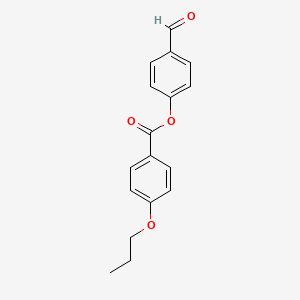
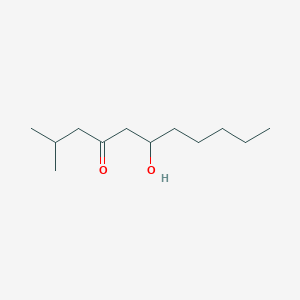
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)

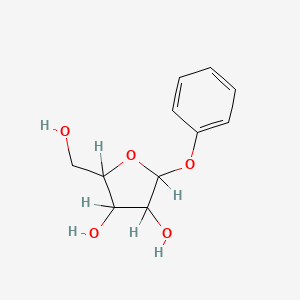
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
